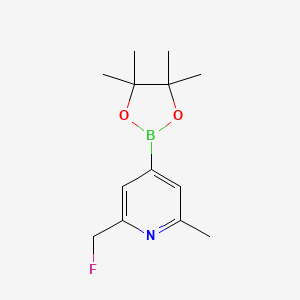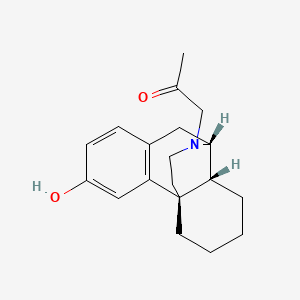
2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate is a synthetic organic compound characterized by its complex structure, which includes a benzisothiazole ring, an azo linkage, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate typically involves multiple steps:
Formation of the Benzisothiazole Ring: The initial step involves the synthesis of the benzisothiazole ring, which can be achieved through the reaction of 2-aminothiophenol with nitrobenzene under acidic conditions.
Azo Coupling Reaction: The benzisothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from 4-aminophenyl ethyl butylcarbamate. This step requires a controlled pH environment to ensure the formation of the azo linkage.
Final Coupling: The final step involves the coupling of the azo compound with ethyl butylcarbamate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated pH control systems, and high-efficiency purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[Ethyl [4-[(5-amino-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate.
Reduction: Formation of 2-[Ethyl [4-[(2,1-benzisothiazol-3-yl)amino]phenyl ]amino]ethyl butylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biological stain due to its azo linkage and nitro group.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate involves its interaction with cellular components:
Molecular Targets: The compound may target enzymes involved in cellular respiration or DNA replication.
Pathways Involved: It may interfere with the electron transport chain or inhibit DNA synthesis, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethanol
- **2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl acetate
Uniqueness
2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbamate group, in particular, differentiates it from other similar compounds, providing unique properties for industrial and research applications.
Eigenschaften
CAS-Nummer |
60809-93-0 |
|---|---|
Molekularformel |
C22H26N6O4S |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
2-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C22H26N6O4S/c1-3-5-12-23-22(29)32-14-13-27(4-2)17-8-6-16(7-9-17)24-25-21-19-15-18(28(30)31)10-11-20(19)26-33-21/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,29) |
InChI-Schlüssel |
GJXXPCFAWINJIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)













